(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a cyclohexyl ring, an acetyl-isopropyl-amino group, and an amino-propionamide moiety, making it a versatile molecule for chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide can be achieved through a multi-step process involving the following key steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the acetyl-isopropyl-amino group: This step involves the acetylation of isopropylamine, followed by its attachment to the cyclohexyl intermediate through nucleophilic substitution or other suitable reactions.
Formation of the amino-propionamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or other substituents.
Scientific Research Applications
(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
Biological Studies: The compound can be used in studies investigating its interactions with biological targets, such as proteins or nucleic acids.
Industrial Applications: It may find use in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, modulating their activity, or altering their conformation. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
®-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide: The enantiomer of the compound, which may exhibit different biological activity or properties.
N-[2-(Acetyl-amino)-cyclohexyl]-2-amino-propionamide: A structurally similar compound lacking the isopropyl group, which may have different reactivity or applications.
N-[2-(Isopropyl-amino)-cyclohexyl]-2-amino-propionamide: Another related compound with a different substitution pattern, potentially leading to varied chemical and biological properties.
Uniqueness
(S)-N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide is unique due to its specific chiral configuration and the presence of both acetyl and isopropyl groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-9(2)17(11(4)18)13-8-6-5-7-12(13)16-14(19)10(3)15/h9-10,12-13H,5-8,15H2,1-4H3,(H,16,19)/t10-,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZWCASOCCJIS-PKSQDBQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.